molecular formula C19H21F3O4 B5169733 2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene

2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene

Cat. No. B5169733
M. Wt: 370.4 g/mol
InChI Key: LJWYDZWJABIZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance. Despite its potential benefits, GW501516 has been banned by the World Anti-Doping Agency (WADA) since 2009 due to concerns about its safety and potential health risks.

Mechanism of Action

2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene works by activating PPARδ, a nuclear receptor that plays a key role in the regulation of energy metabolism. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis. This results in increased energy expenditure, improved insulin sensitivity, and enhanced endurance and performance.
Biochemical and Physiological Effects
2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis. In addition, it has been shown to reduce inflammation and oxidative stress, and improve insulin sensitivity. These effects contribute to its potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia.

Advantages and Limitations for Lab Experiments

2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene has several advantages as a research tool. It is a potent and selective PPARδ agonist, which allows for the specific activation of this receptor without affecting other nuclear receptors. It also has a long half-life, which allows for sustained activation of PPARδ. However, 2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene has several limitations as well. It has been shown to have off-target effects on other pathways, which can complicate the interpretation of results. In addition, its safety and potential health risks are still a matter of concern, which limits its use in human studies.

Future Directions

Despite its potential benefits, the use of 2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene as a research tool and therapeutic agent remains controversial. Future studies should focus on elucidating its mechanisms of action, identifying its off-target effects, and assessing its safety and potential health risks. In addition, alternative PPARδ agonists with better safety profiles should be developed for therapeutic use.

Synthesis Methods

2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-(2-(2-chloroethoxy)ethoxy)ethanol to form 2,4-dichlorophenoxyethyl ether. This intermediate is then reacted with 3-(trifluoromethyl)phenol in the presence of a base to form 2-(2-(2-(3-(trifluoromethyl)phenoxy)ethoxy)ethoxy)ethanol. Finally, this compound is reacted with 4-methyl-2-methoxyphenol in the presence of a catalyst to form 2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene.

Scientific Research Applications

2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat oxidation in animal models. In addition, it has been shown to enhance endurance and performance in athletes and bodybuilders by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis.

properties

IUPAC Name

2-methoxy-4-methyl-1-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3O4/c1-14-6-7-17(18(12-14)23-2)26-11-9-24-8-10-25-16-5-3-4-15(13-16)19(20,21)22/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWYDZWJABIZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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